5,6-Dimethyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-benzimidazole
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Overview
Description
5,6-DIMETHYL-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This particular compound features a benzimidazole core with methyl groups at the 5 and 6 positions and a 2,4,6-trimethylphenylmethyl substituent at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
5,6-DIMETHYL-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other biologically active benzimidazoles.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A related compound with similar structural features.
5,6-Dimethylbenzimidazole: Another benzimidazole derivative with methyl groups at the 5 and 6 positions.
Uniqueness
5,6-DIMETHYL-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylphenylmethyl group at the 1 position differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
CAS No. |
637325-10-1 |
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Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5,6-dimethyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C19H22N2/c1-12-6-15(4)17(16(5)7-12)10-21-11-20-18-8-13(2)14(3)9-19(18)21/h6-9,11H,10H2,1-5H3 |
InChI Key |
HLVSJZHTNXVFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C=NC3=C2C=C(C(=C3)C)C)C |
Origin of Product |
United States |
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